1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures. The presence of the oxadiazole, pyridine, imidazole, and oxolane rings makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a NaOH–DMSO medium at ambient temperature . The pyridine and imidazole rings are often introduced through condensation reactions involving suitable aldehydes and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the imidazole ring can produce amine derivatives.
Scientific Research Applications
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, the imidazole ring can bind to metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(OXOLAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its multi-heterocyclic structure, which imparts a combination of chemical reactivity and biological activity not commonly found in simpler compounds. The presence of the oxadiazole, pyridine, imidazole, and oxolane rings allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C18H20N6O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C18H20N6O3/c1-2-15-22-18(27-23-15)12-5-6-19-16(8-12)24-10-14(21-11-24)17(25)20-9-13-4-3-7-26-13/h5-6,8,10-11,13H,2-4,7,9H2,1H3,(H,20,25) |
InChI Key |
FNWQRJOBIGGAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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